molecular formula C12H11NO B124666 2-Phenoxyaniline CAS No. 2688-84-8

2-Phenoxyaniline

Cat. No.: B124666
CAS No.: 2688-84-8
M. Wt: 185.22 g/mol
InChI Key: NMFFUUFPJJOWHK-UHFFFAOYSA-N
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Description

2-Phenoxyaniline: is an organic compound with the chemical formula C₁₂H₁₁NO 2-Aminophenyl phenyl ether . This compound is characterized by the presence of a phenoxy group attached to an aniline structure. It is a crystalline solid that forms inclusion complexes with β-cyclodextrin .

Scientific Research Applications

2-Phenoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Phenoxyaniline is known to serve as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 . COX-2, also known as cyclooxygenase-2, is an enzyme that plays a significant role in inflammation and pain. By inhibiting this enzyme, this compound can help reduce inflammation and pain.

Mode of Action

It is known that the compound interacts with its target, cox-2, leading to its inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Thus, the compound’s interaction with COX-2 leads to a decrease in the production of these inflammatory mediators.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound has a melting point of 47-49 °c and a boiling point of 170 °c . These properties may influence the compound’s bioavailability and its distribution within the body.

Result of Action

The primary result of this compound’s action is a reduction in inflammation and pain. By inhibiting COX-2 and preventing the production of prostaglandins, this compound can help alleviate these symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to light, as it is recommended to be stored in a dark place . Additionally, the compound’s efficacy may be influenced by factors such as the pH of the environment and the presence of other substances that can interact with this compound.

Safety and Hazards

2-Phenoxyaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Phenoxyaniline plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent. It preferentially inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial in reducing inflammation . Additionally, this compound forms inclusion complexes with β-cyclodextrin, which can enhance its solubility and stability . The compound interacts with various enzymes and proteins, including COX-2, and its inhibitory action on this enzyme is a key aspect of its biochemical properties.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties are mediated through the inhibition of COX-2, which reduces the production of pro-inflammatory mediators . This inhibition can lead to changes in gene expression related to inflammation and cellular stress responses. Additionally, this compound’s interaction with β-cyclodextrin can affect its cellular uptake and distribution, further influencing its cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly COX-2. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation . This inhibition occurs through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. Additionally, this compound may interact with other biomolecules, such as β-cyclodextrin, to form stable inclusion complexes that enhance its bioavailability and efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound forms stable inclusion complexes with β-cyclodextrin, which can enhance its stability and prolong its effects . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its anti-inflammatory effects for a significant duration, but its stability and activity may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting COX-2 . At higher doses, this compound may exhibit toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its anti-inflammatory effects but may increase the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . The metabolic pathways of this compound involve phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can form inclusion complexes with β-cyclodextrin, which enhances its solubility and facilitates its transport across cell membranes . Additionally, this compound may interact with transporters and binding proteins that influence its localization and accumulation within specific tissues. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function. The formation of inclusion complexes with β-cyclodextrin can also influence the subcellular localization of this compound, promoting its accumulation in specific cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyaniline can be synthesized through various methods. One common method involves the reaction of 2-nitrophenol with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or methanol . The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Aminophenyl phenyl ether
  • 2-Aminodiphenyl ether
  • 2-Phenoxybenzenamine

Comparison: 2-Phenoxyaniline is unique due to its ability to form inclusion complexes with β-cyclodextrin and its preferential inhibition of COX-2 over COX-1. This makes it particularly useful in drug delivery systems and as an anti-inflammatory agent .

Properties

IUPAC Name

2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFUUFPJJOWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062593
Record name 2-Phenoxybenzenamine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-84-8
Record name 2-Phenoxyaniline
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Record name 2-Phenoxyaniline
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Record name 2-Phenoxyaniline
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Record name Benzenamine, 2-phenoxy-
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Record name 2-phenoxyaniline
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Record name 2-PHENOXYANILINE
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Synthesis routes and methods

Procedure details

2-Nitrodiphenyl ether (16 g, 74 mmol) in methanol (250 ml) was shaken with palladium on charcoal (1.6 g) under an atmosphere of hydrogen at 20-50° C. for 30 min. There was a rapid uptake of hydrogen and a detectable exotherm 20-50° C. with the temperature rapidly rising before cooling. Shaking was stopped for short periods to control the temperature from rising above 50° C. The reaction was then filtered through celite and concentrated in high vacuum to give 2-aminodiphenyl ether as an oil (13.5 g, 72.9 mmole, 98%) that crystallized on standing to give a buff solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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